![molecular formula C8H7BrN2 B1339805 5-Bromo-3-metilimidazo[1,2-a]piridina CAS No. 4926-54-9](/img/structure/B1339805.png)

5-Bromo-3-metilimidazo[1,2-a]piridina

Descripción general

Descripción

5-Bromo-3-methylimidazo[1,2-a]pyridine (5-BrMIP) is a heterocyclic compound that has been studied extensively in the scientific community. It is used as an intermediate in the synthesis of various compounds, and has been found to have a variety of applications in the fields of biology and chemistry. This article will discuss the synthesis method of 5-BrMIP, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Aplicaciones Científicas De Investigación

Propiedades químicas

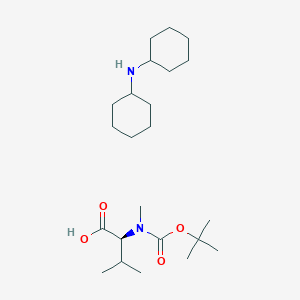

“5-Bromo-3-metilimidazo[1,2-a]piridina” tiene un Número CAS de 4926-54-9 y un peso molecular de 211.06 .

Síntesis

Imidazopiridina, que incluye “this compound”, es uno de los importantes heterociclos bicíclicos fusionados 5–6 . Se puede sintetizar a partir de productos químicos fácilmente disponibles, lo que la hace deseable debido a su tremendo uso en varias ramas de la química . Se pueden emplear diferentes estrategias como condensación, reacciones multicomponente, acoplamiento oxidativo, reacciones en tándem, aminooxigenación e hidroaminación para su síntesis .

Química medicinal

Imidazopiridina se reconoce como un andamiaje de “prejuicio de fármacos” debido a su amplia gama de aplicaciones en química medicinal . Por ejemplo, un conjunto de nueve 2,7-dimetil-imidazo[1,2-a]piridina-3-carboxamidas mostraron actividad anti-TB in vitro contra MDR en replicación y no replicación (rango MIC 90: 0.07–2.2 μM), y resistente a múltiples fármacos (XDR, rango de actividad: 0 .

Ciencia de los materiales

Imidazopiridina también es útil en la ciencia de los materiales debido a su carácter estructural . Su estructura única se puede aprovechar en el desarrollo de nuevos materiales con propiedades específicas.

Información de seguridad

La información de seguridad para “this compound” incluye frases de riesgo H302-H315-H320-H335 y frases de precaución P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Safety and Hazards

The safety information for 5-Bromo-3-methylimidazo[1,2-a]pyridine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Direcciones Futuras

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and address all frequent challenges associated with the reported methods .

Mecanismo De Acción

Target of Action

The primary targets of 5-Bromo-3-methylimidazo[1,2-a]pyridine It is known that imidazo[1,2-a]pyridine analogues, to which this compound belongs, have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tuberculosis (xdr-tb) .

Mode of Action

The specific mode of action of 5-Bromo-3-methylimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine analogues are known to interact with their targets in a way that exhibits significant activity against mdr-tb and xdr-tb .

Biochemical Pathways

The exact biochemical pathways affected by 5-Bromo-3-methylimidazo[1,2-a]pyridine It is known that imidazo[1,2-a]pyridine analogues can have a wide range of applications in medicinal chemistry .

Result of Action

The molecular and cellular effects of 5-Bromo-3-methylimidazo[1,2-a]pyridine It is known that imidazo[1,2-a]pyridine analogues can exhibit significant activity against mdr-tb and xdr-tb .

Análisis Bioquímico

Biochemical Properties

5-Bromo-3-methylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of 5-Bromo-3-methylimidazo[1,2-a]pyridine to the active site of the enzyme, potentially inhibiting or modifying its activity.

Cellular Effects

The effects of 5-Bromo-3-methylimidazo[1,2-a]pyridine on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . Additionally, 5-Bromo-3-methylimidazo[1,2-a]pyridine can modulate cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, 5-Bromo-3-methylimidazo[1,2-a]pyridine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, 5-Bromo-3-methylimidazo[1,2-a]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-3-methylimidazo[1,2-a]pyridine can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-3-methylimidazo[1,2-a]pyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of 5-Bromo-3-methylimidazo[1,2-a]pyridine vary with different dosages in animal models. At low doses, this compound may exhibit minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress . At higher doses, 5-Bromo-3-methylimidazo[1,2-a]pyridine can become toxic, leading to adverse effects such as liver damage, oxidative stress, and apoptosis. These threshold effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

5-Bromo-3-methylimidazo[1,2-a]pyridine is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other metabolic pathways, influencing the overall metabolic flux and levels of specific metabolites within the cell. The compound’s involvement in these pathways underscores its potential impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of 5-Bromo-3-methylimidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, 5-Bromo-3-methylimidazo[1,2-a]pyridine can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 5-Bromo-3-methylimidazo[1,2-a]pyridine is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 5-Bromo-3-methylimidazo[1,2-a]pyridine within these compartments can influence its interactions with other biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

5-bromo-3-methylimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-6-5-10-8-4-2-3-7(9)11(6)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPMWJDXOIVLQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505237 | |

| Record name | 5-Bromo-3-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4926-54-9 | |

| Record name | 5-Bromo-3-methylimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

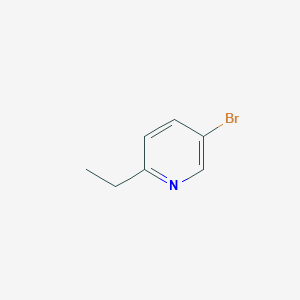

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-3-Octyl-2-[(E)-3-(3-octyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B1339746.png)